molecular formula C2H6ClNaO4S B091738 Sodium 2-chloroethanesulfonate monohydrate CAS No. 15484-44-3

Sodium 2-chloroethanesulfonate monohydrate

Cat. No. B091738
CAS RN: 15484-44-3
M. Wt: 184.58 g/mol
InChI Key: OSEJMOGPHHVJJG-UHFFFAOYSA-M
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Description

Sodium 2-chloroethanesulfonate monohydrate, also known as 2-Chloroethanesulfonic acid sodium salt monohydrate, is a chemical compound with the linear formula ClCH2CH2SO3Na · H2O . It has a molecular weight of 184.57 . This compound is used as a sulfoethylating agent in the preparation of sulfoethyl cellulose .


Synthesis Analysis

The synthesis of Sodium 2-chloroethanesulfonate monohydrate involves adding 0.8 mol of sodium sulfite, 0.08 mol of copper chloride, and 0.02 mol of tetrabutylammonium chloride to 440 ml of water in a three-necked flask . The mixture is heated to 50°C, and then 4 mol of 1-bromo-2-chloroethane is added dropwise over 1 hour . The reaction continues at 50°C for 0.5 hour .


Molecular Structure Analysis

The molecular structure of Sodium 2-chloroethanesulfonate monohydrate is represented by the linear formula ClCH2CH2SO3Na · H2O . The average mass of the molecule is 184.574 Da, and the monoisotopic mass is 183.957306 Da .


Chemical Reactions Analysis

Sodium 2-chloroethanesulfonate monohydrate is used as a sulfoethylating agent in the preparation of sulfoethyl cellulose .


Physical And Chemical Properties Analysis

Sodium 2-chloroethanesulfonate monohydrate is a solid with a melting point of 292 °C (dec.) (lit.) . It is soluble in water, with a solubility of 0.1 g/mL .

Scientific Research Applications

    Sulfoethylating Agent

    Sodium 2-chloroethanesulfonate monohydrate can act as a sulfoethylating agent. It has been used in the preparation of sulfoethyl cellulose . Sulfoethylation is a type of chemical modification that can change the properties of a substance, making it more suitable for certain applications.

Safety and Hazards

Sodium 2-chloroethanesulfonate monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The global Sodium 2-chloroethanesulfonate monohydrate market is set for unprecedented growth from 2024 to 2031 . This surge is attributed to the lasting effects of the COVID-19 pandemic and evolving market trends, with North America poised to lead the charge .

Mechanism of Action

Target of Action

Sodium 2-chloroethanesulfonate monohydrate is primarily used as a sulfoethylating agent . The primary targets of this compound are molecules that can undergo sulfoethylation, such as cellulose .

Mode of Action

The compound interacts with its targets through a process called sulfoethylation . In this process, the sodium 2-chloroethanesulfonate monohydrate molecule donates a sulfoethyl group to the target molecule, altering its chemical structure .

Biochemical Pathways

For instance, when cellulose is sulfoethylated, it can alter the properties of cellulose, affecting its solubility and reactivity .

Result of Action

The result of sodium 2-chloroethanesulfonate monohydrate’s action is the sulfoethylation of its target molecules. This can lead to changes in the chemical and physical properties of the target molecules. For example, sulfoethylation of cellulose can increase its solubility and reactivity .

Action Environment

The action of sodium 2-chloroethanesulfonate monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of sulfoethylation. Additionally, temperature and pressure can also influence the compound’s stability and efficacy .

properties

IUPAC Name

sodium;2-chloroethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEJMOGPHHVJJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-chloroethanesulfonate monohydrate

CAS RN

15484-44-3
Record name Ethanesulfonic acid, 2-chloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-chloroethanesulphonate
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Q & A

Q1: What is the role of sodium 2-chloroethanesulfonate monohydrate in the synthesis of Fatty Alcohol Polyoxyethylene Ether Sulfonate (AESO)?

A1: Sodium 2-chloroethanesulfonate monohydrate acts as a sulfonating agent in the synthesis of AESO []. It reacts with sodium polyehoxylated coconut fatty alcoholate, introducing a sulfonate group to the fatty alcohol polyoxyethylene ether (AEO-5) molecule. This sulfonation step is crucial for enhancing the surfactant properties of AESO, particularly its thermal stability and salt resistance.

Q2: How does the molar ratio of sodium 2-chloroethanesulfonate monohydrate affect the synthesis of AESO?

A2: The research indicates that the molar ratio of sodium 2-chloroethanesulfonate monohydrate to sodium polyehoxylated coconut fatty alcoholate significantly impacts the yield of AESO []. The study identified an optimal molar ratio of 1.2 for achieving the highest AESO yield. This suggests that an excess of the sulfonating agent is necessary to drive the reaction towards completion and maximize the desired product formation.

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